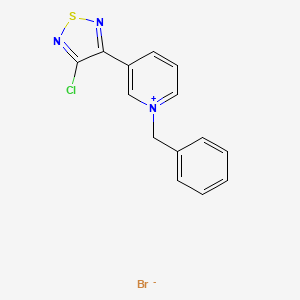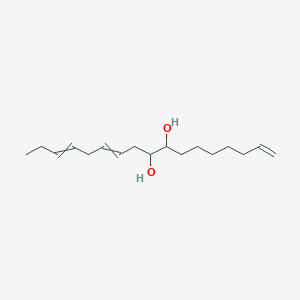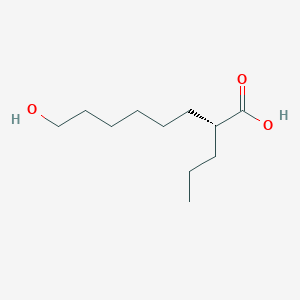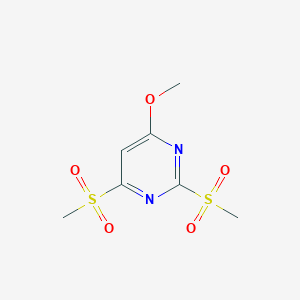![molecular formula C18H27NO B12541624 Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- CAS No. 143123-68-6](/img/structure/B12541624.png)
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Additionally, fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® can be used to effect the cyclization of β-hydroxy amides to oxazolines, which can then be oxidized to oxazoles .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles can be achieved through flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles. This method offers advantages such as improved safety, higher yields, and reduced need for additional purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms within the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in research and industry.
Applications De Recherche Scientifique
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole, 4,5-dihydro-2,4,4-trimethyl-: Another oxazole derivative with similar structural features.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: A related compound used in coordination chemistry.
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
143123-68-6 |
|---|---|
Formule moléculaire |
C18H27NO |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
2-[2-(4,4-dimethylpentan-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C18H27NO/c1-13(11-17(2,3)4)14-9-7-8-10-15(14)16-19-18(5,6)12-20-16/h7-10,13H,11-12H2,1-6H3 |
Clé InChI |
MAHFEDHFHRKNIA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)C)C1=CC=CC=C1C2=NC(CO2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)





![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)

![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
